Cas no 1806453-64-4 (Ethyl 3-hydrazinyl-5-methylphenylacetate)
Ethyl 3-hydrazinyl-5-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-hydrazinyl-5-methylphenylacetate
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- Inchi: 1S/C11H16N2O2/c1-3-15-11(14)7-9-4-8(2)5-10(6-9)13-12/h4-6,13H,3,7,12H2,1-2H3
- InChI Key: MLCJUVUXWJUQRX-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=C(C=C(C)C=1)NN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 209
- XLogP3: 1.7
- Topological Polar Surface Area: 64.4
Ethyl 3-hydrazinyl-5-methylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015741-1g |
Ethyl 3-hydrazinyl-5-methylphenylacetate |
1806453-64-4 | 97% | 1g |
1,445.30 USD | 2021-07-05 |
Ethyl 3-hydrazinyl-5-methylphenylacetate Related Literature
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on Ethyl 3-hydrazinyl-5-methylphenylacetate
Ethyl 3-hydrazinyl-5-methylphenylacetate (CAS No. 1806453-64-4): A Comprehensive Overview
Ethyl 3-hydrazinyl-5-methylphenylacetate, identified by its CAS number 1806453-64-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenylacetate derivatives, which have been widely studied for their potential biological activities. The presence of both hydrazinyl and methylphenyl groups in its structure suggests a unique set of chemical properties that make it a valuable candidate for further investigation.
The molecular structure of Ethyl 3-hydrazinyl-5-methylphenylacetate consists of a phenyl ring substituted with a hydrazinyl group at the third position and a methyl group at the fifth position, linked to an acetic acid ester moiety. This arrangement imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. The compound's solubility, stability, and reactivity are key factors that determine its suitability for various applications in drug discovery and development.
In recent years, there has been growing interest in phenylacetate derivatives due to their reported pharmacological activities. Studies have shown that these compounds can exhibit anti-inflammatory, analgesic, and antioxidant properties. The hydrazinyl group, in particular, has been associated with potential antimicrobial and anticancer effects. Ethyl 3-hydrazinyl-5-methylphenylacetate is no exception and has been explored in several preclinical studies for its potential therapeutic benefits.
One of the most compelling aspects of Ethyl 3-hydrazinyl-5-methylphenylacetate is its mechanism of action. Research suggests that the compound can interact with various biological pathways, including those involved in pain perception and inflammation. The hydrazinyl group may play a crucial role in modulating these pathways by serving as a hydrogen bond acceptor or participating in redox reactions. Additionally, the methylphenyl moiety could contribute to the compound's binding affinity by providing hydrophobic interactions with target proteins.
The synthesis of Ethyl 3-hydrazinyl-5-methylphenylacetate involves multi-step organic reactions, typically starting from commercially available precursors such as methyl phenylacetate. The introduction of the hydrazinyl group requires careful control of reaction conditions to avoid side products. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
The pharmacokinetic profile of Ethyl 3-hydrazinyl-5-methylphenylacetate is another critical aspect that has been extensively studied. In vitro and in vivo experiments have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound's solubility in water and organic solvents influences its bioavailability, while its metabolic stability determines its duration of action. Understanding these parameters is essential for optimizing dosing regimens and minimizing potential side effects.
Ethical considerations are paramount when conducting research involving pharmaceutical compounds like Ethyl 3-hydrazinyl-5-methylphenylacetate. Rigorous testing is necessary to ensure safety and efficacy before moving from preclinical to clinical stages. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential to streamline this process. The integration of computational modeling and high-throughput screening techniques has accelerated the discovery pipeline, allowing researchers to identify promising candidates more efficiently.
The future prospects for Ethyl 3-hydrazinyl-5-methylphenylacetate are bright, particularly in the context of personalized medicine. By leveraging genomics and proteomics data, researchers can identify specific patient populations who may benefit most from this compound. Tailoring treatments to individual genetic profiles holds the promise of improving therapeutic outcomes while reducing adverse reactions. Furthermore, novel delivery systems are being explored to enhance the bioavailability and targeted action of Ethyl 3-hydrazinyl-5-methylphenylacetate.
In conclusion, Ethyl 3-hydrazinyl strong>>methylpheny acet ate (CAS No. 1806453>64>4>) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential biological activities. Ongoing research continues to uncover new therapeutic applications for this compound, positioning it as a promising candidate for future medical interventions.
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